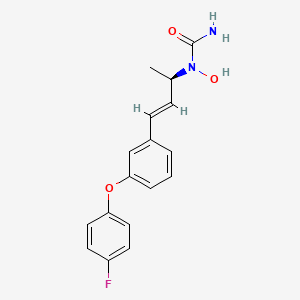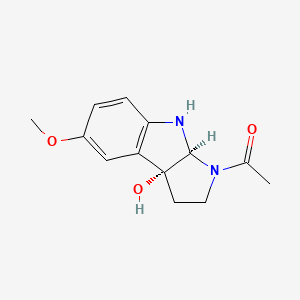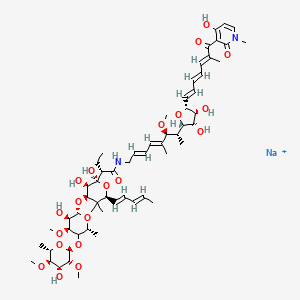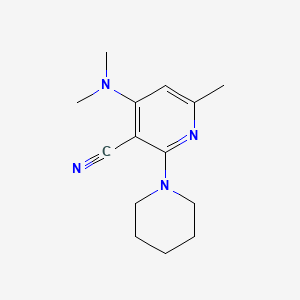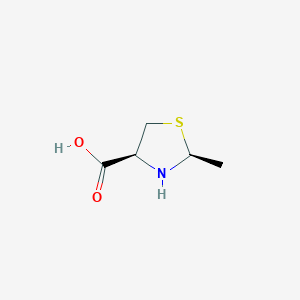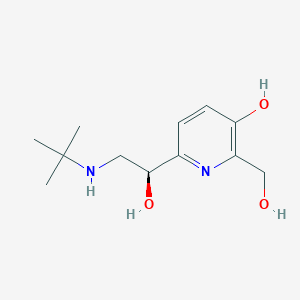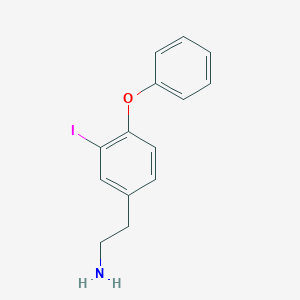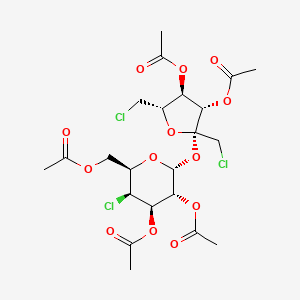
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, sulfonyl, and azo groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This diazonium salt is then coupled with another aromatic compound containing a hydroxyl group to form the azo compound.
Subsequent steps involve the introduction of the sulfonyl and carboxyl groups through sulfonation and carboxylation reactions, respectively. These reactions are typically carried out under controlled conditions to ensure the desired functional groups are correctly positioned on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving high yields and purity. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the azo group may produce corresponding amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives have potential therapeutic applications, including as anti-inflammatory or anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The sulfonyl and carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Sodium [2-hydroxy-3-[[2-hydroxy-8-[(methoxycarbonyl)amino]-1-naphthalenyl]azo]-5-nitrobenzenesulfonato][2-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-5-nitrobenzenesulfonato]chromate
- 2-Hydroxy-4-methylquinoline
Uniqueness
Compared to similar compounds, 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields highlight its significance in scientific research and industry.
Properties
CAS No. |
85480-80-4 |
|---|---|
Molecular Formula |
C25H20N4O8S |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-[[2-hydroxy-8-(methoxycarbonylamino)naphthalen-1-yl]diazenyl]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C25H20N4O8S/c1-37-25(34)26-18-8-4-5-14-9-11-21(31)23(22(14)18)28-27-19-13-15(10-12-20(19)30)38(35,36)29-17-7-3-2-6-16(17)24(32)33/h2-13,29-31H,1H3,(H,26,34)(H,32,33) |
InChI Key |
ZOTWLBVZCRTKCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



